molecular formula C18H15N5OS B2945590 2-({[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine CAS No. 891120-60-8

2-({[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine

Cat. No.: B2945590
CAS No.: 891120-60-8
M. Wt: 349.41
InChI Key: AAQCEGVJBLQJND-UHFFFAOYSA-N
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Description

This compound is a triazolopyridazine derivative featuring a 4-methoxyphenyl substituent at position 6 of the pyridazine ring and a pyridine moiety linked via a sulfanylmethyl group at position 3 of the triazole ring.

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-24-15-7-5-13(6-8-15)16-9-10-17-20-21-18(23(17)22-16)25-12-14-4-2-3-11-19-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQCEGVJBLQJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. One common route starts with the preparation of the triazolopyridazine core, followed by the introduction of the methoxyphenyl group and the pyridine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

2-({[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-({[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 of the triazolopyridazine core significantly influences physicochemical and biological properties:

Compound Name Substituent at Position 6 Substituent via Sulfanylmethyl Group Molecular Formula Molecular Weight Solubility (pH 7.4) Key Features
2-({[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine 4-Methoxyphenyl Pyridine C₁₉H₁₅N₅OS 369.42 g/mol Not reported High polarity due to methoxy group; potential for H-bonding
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide 4-Methylphenyl Acetamide C₁₄H₁₃N₅OS 299.35 g/mol 11.2 µg/mL Lower solubility vs. methoxy analog; amide enhances stability
3-({[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine Furan-2-yl Pyridine C₁₇H₁₂N₅OS 334.37 g/mol Not reported Furan introduces π-π interactions; potential metabolic instability
BI86881 (3-(3-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine) Pyridin-3-yl 4-Chlorobenzyl C₁₇H₁₂ClN₅S 353.83 g/mol Not reported Chlorine increases lipophilicity; may enhance membrane permeability

Key Structural and Functional Differences

  • Electronic Effects : The 4-methoxyphenyl group in the target compound donates electron density via resonance, enhancing solubility and polar interactions compared to the electron-neutral 4-methylphenyl () or electron-withdrawing chlorophenyl () .
  • Linker Flexibility: The sulfanylmethyl-pyridine linker in the target compound provides conformational flexibility for binding interactions, whereas rigid substituents like acetamide () or tetrahydroquinolin-1-yl ethanone (BF92428, ) may restrict binding modes .
  • Bioactivity Potential: Analogs with pyridine or benzyl groups (e.g., BI86881, ) are associated with antibacterial and antiproliferative activities, suggesting similar applications for the target compound .

Research Findings and Implications

  • Solubility and Bioavailability: The 4-methoxyphenyl group likely improves aqueous solubility compared to nonpolar substituents (e.g., 4-methylphenyl), as seen in acetamide analogs (). However, furan-containing derivatives () may exhibit lower metabolic stability due to oxidative degradation.
  • Structure-Activity Relationships (SAR) : Chlorophenyl and pyridinyl substituents () enhance lipophilicity, favoring membrane penetration, while methoxy groups optimize polar interactions in hydrophilic environments .

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